Isotopic Purity of Oleanolic Acid-d3: A Technical Guide
Isotopic Purity of Oleanolic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Oleanolic Acid-d3, a deuterated analog of the naturally occurring pentacyclic triterpenoid, Oleanolic Acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.
Quantitative Data on Isotopic and Chemical Purity
The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the molecule that contains the deuterium (B1214612) isotopes at the specified positions. This is distinct from chemical purity, which refers to the absence of other chemical entities. For Oleanolic Acid-d3, the deuterium atoms are typically introduced at specific, stable positions on the molecule.
The following table summarizes the available data on the isotopic and chemical purity of commercially available Oleanolic Acid-d3.
| Parameter | Value | Supplier/Batch | Method of Determination |
| Isotopic Enrichment | 98.0% | MedchemExpress / M002219 | Not specified, likely Mass Spectrometry or NMR |
| Chemical Purity | 98.78% | MedchemExpress / M002219 | High-Performance Liquid Chromatography (HPLC) |
Table 1: Summary of Isotopic and Chemical Purity for Oleanolic Acid-d3.[1]
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like Oleanolic Acid-d3 is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between the deuterated and non-deuterated species.
Methodology:
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Sample Preparation: A dilute solution of Oleanolic Acid-d3 is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
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Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common method for generating ions of the analyte.
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Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer is calibrated to ensure high mass accuracy.
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Data Acquisition: The mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition). For Oleanolic Acid-d3, one would expect to see a primary peak corresponding to the [M+H]+ of the d3 species and smaller peaks corresponding to the d0, d1, and d2 species.
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Data Analysis: The isotopic purity is calculated by comparing the peak intensities of the different isotopologues. The relative abundance of the d3 species compared to the sum of all related isotopic peaks gives the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can be used to determine the level of deuteration at specific sites in a molecule.
Methodology:
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Sample Preparation: A precise amount of Oleanolic Acid-d3 is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard with a known concentration may be added for quantitative analysis (qNMR).
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¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated is a primary indicator of successful deuteration. The residual proton signals in these positions can be integrated and compared to the integrals of protons at non-deuterated positions to estimate the isotopic purity.
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²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals. The presence of signals at the expected chemical shifts confirms the location of the deuterium labels.
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Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated site to the integral of a signal from a non-deuterated proton in the molecule.
Signaling Pathway of Oleanolic Acid
Oleanolic acid has been shown to exert its biological effects, including its anti-inflammatory and anti-cancer properties, through the modulation of various cellular signaling pathways. One of the key pathways affected by Oleanolic Acid is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.
Figure 1: Oleanolic Acid-d3's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
This diagram illustrates how Oleanolic Acid can inhibit the PI3K/Akt/mTOR signaling cascade. By inhibiting PI3K, Oleanolic Acid prevents the phosphorylation of Akt and the subsequent activation of mTOR, leading to a reduction in cell growth and proliferation. This mechanism is a key area of interest for researchers studying the therapeutic potential of Oleanolic Acid and its analogs.
